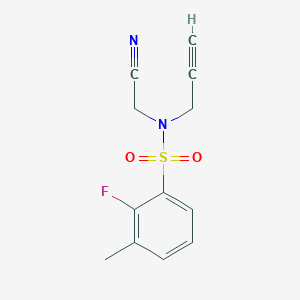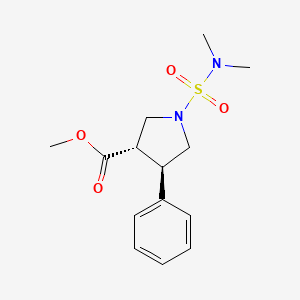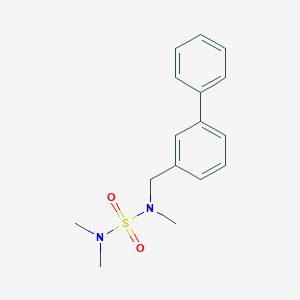
N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme that is involved in various physiological processes.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide involves the inhibition of a specific enzyme that is involved in various physiological processes. This enzyme is essential for the growth and survival of cancer cells, and its inhibition can lead to the death of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to have a low toxicity profile, making it a potential candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide in lab experiments include its potent inhibitory activity against a specific enzyme, its low toxicity profile, and its potential applications in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specific conditions for its use.
Orientations Futures
There are several future directions for the use of N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide in scientific research. One potential direction is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Furthermore, studies are needed to investigate the potential side effects of this compound and to develop strategies to mitigate these effects. Finally, the potential use of this compound in combination with other drugs or therapies should be investigated to determine its synergistic effects.
In conclusion, N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide is a chemical compound that has potential applications in scientific research. Its potent inhibitory activity against a specific enzyme, low toxicity profile, and potential applications in the treatment of various diseases make it a promising candidate for further development. However, further studies are needed to investigate its potential side effects and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide involves a series of chemical reactions that are carried out under specific conditions. The starting materials for the synthesis are commercially available and include 2-fluoro-3-methylbenzenesulfonyl chloride, propargylamine, and potassium cyanide. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions. The final product is obtained by purification and isolation steps.
Applications De Recherche Scientifique
N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme that is involved in various physiological processes. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-3-8-15(9-7-14)18(16,17)11-6-4-5-10(2)12(11)13/h1,4-6H,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPFGUAXBBLQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N(CC#C)CC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(1-Ethenylpyrazol-4-yl)methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B6625080.png)
![(1R,2R)-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625092.png)
![5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide](/img/structure/B6625096.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625104.png)
![N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B6625121.png)
![1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
![1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)
![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)


![N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide](/img/structure/B6625175.png)
![[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6625179.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)